2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide
Overview
Description
2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide is a useful research compound. Its molecular formula is C10H18ClNOS and its molecular weight is 235.77 g/mol. The purity is usually 95%.
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Biological Activity
Overview
2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Key findings include:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases, particularly caspase-8, leading to poly ADP-ribose polymerase (PARP) cleavage. This suggests a caspase-dependent pathway for cell death .
- Cell Cycle Arrest : Studies indicate that treatment with this compound results in significant cell cycle arrest, particularly at the G2/M phase, which is critical for inhibiting tumor growth .
Table 1: Biological Activity Summary
Activity Type | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Apoptosis Induction | HepG2 | 10.56 | Caspase activation (caspase-8 dependent) |
Cell Growth Inhibition | HeLa | Not specified | Cell cycle arrest (G2/M phase) |
Anti-inflammatory | Various | Not specified | COX-2 inhibition |
Case Studies
- HepG2 Cell Line Study : In a study evaluating the effects of this compound on HepG2 cells, researchers observed a dose-dependent increase in apoptosis markers and significant inhibition of cell proliferation. The compound's IC50 value was determined to be approximately 10.56 μM, indicating potent activity against liver cancer cells .
- HeLa Cell Line Examination : Further investigations into HeLa cells revealed that while specific IC50 values were not reported, significant morphological changes and reduced colony formation were noted after treatment with the compound. This suggests a potential role in cervical cancer therapy through similar apoptotic mechanisms .
- Inflammation Studies : The compound has also been evaluated for its anti-inflammatory properties, showing potential COX-2 inhibition in preliminary assays, although specific quantitative data remains limited .
Properties
IUPAC Name |
2-chloro-N-ethyl-N-(thiolan-3-yl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNOS/c1-3-9(11)10(13)12(4-2)8-5-6-14-7-8/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZICLQPBPWVTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC)C1CCSC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.